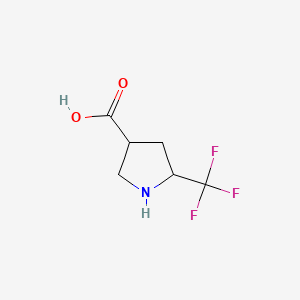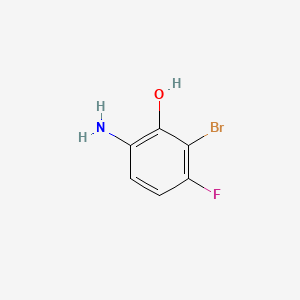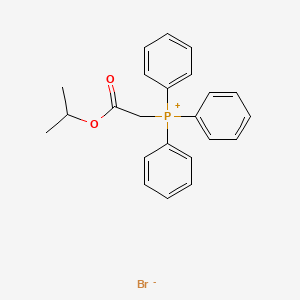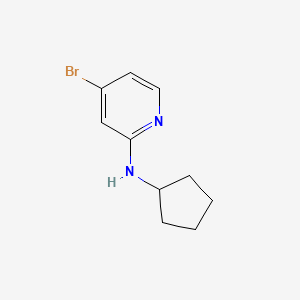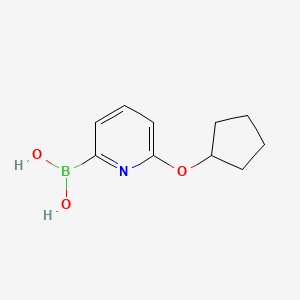
(6-(Cyclopentyloxy)pyridin-2-yl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C10H14BNO3 . It’s a boronic acid derivative, which are compounds that have been widely studied in medicinal chemistry .
Molecular Structure Analysis
The molecular weight of “(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid” is approximately 207.034 Da . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
“(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid” has a molecular weight of 207.034 Da . Other physical and chemical properties are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Translationelle Forschung
Mit dem Aufkommen fortschrittlicher analytischer Techniken wie der Massenspektrometrie , könnten Verbindungen wie “(6-(Cyclopentyloxy)pyridin-2-yl)boronsäure” genauer untersucht werden. Dies könnte zu neuen Entdeckungen und Anwendungen in der translationellen Forschung führen, die darauf abzielt, grundlegende wissenschaftliche Entdeckungen in klinische Anwendungen umzuwandeln .
Biochemische Analyse
Biochemical Properties
(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid can interact with proteins that have exposed hydroxyl groups, affecting their function and stability.
Cellular Effects
The effects of (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression profiles, affecting cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid can impact cellular metabolism by interfering with metabolic enzymes, thereby altering metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, it can inhibit proteases by forming a covalent bond with the catalytic serine residue, preventing substrate binding and catalysis . Additionally, (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures . Long-term studies have shown that (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. Its stability and efficacy can be influenced by factors such as storage conditions and the presence of stabilizing agents.
Dosage Effects in Animal Models
The effects of (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid in animal models vary with different dosages. At low doses, it can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including off-target enzyme inhibition and disruption of normal cellular processes. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, leading to symptoms such as organ damage and metabolic disturbances. Therefore, careful dosage optimization is crucial for its safe and effective use in animal studies.
Metabolic Pathways
(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid is involved in several metabolic pathways. It interacts with enzymes such as kinases and proteases, affecting their activity and, consequently, the metabolic flux through various pathways . For example, its inhibition of kinases can alter signaling pathways that regulate metabolism, leading to changes in the levels of metabolites and energy production. Additionally, (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid can be metabolized by cellular enzymes, resulting in the formation of metabolites that may have distinct biological activities.
Transport and Distribution
The transport and distribution of (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms or passive diffusion . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid is influenced by its interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus if it interacts with nuclear proteins or to the mitochondria if it binds to mitochondrial enzymes. The subcellular localization of (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid can affect its activity and function, as it may interact with different biomolecules in different cellular environments.
Eigenschaften
IUPAC Name |
(6-cyclopentyloxypyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)9-6-3-7-10(12-9)15-8-4-1-2-5-8/h3,6-8,13-14H,1-2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHERBYPQTFOPDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)OC2CCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671277 |
Source


|
| Record name | [6-(Cyclopentyloxy)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310404-91-1 |
Source


|
| Record name | [6-(Cyclopentyloxy)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

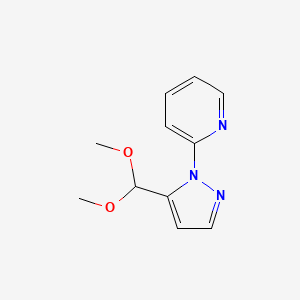

![1H-Imidazolium, 2-[[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinylidene]amino]-4,5-dihydro-1,3-dimethyl-4,5-diphenyl-, chloride (1:1), (4S,5S)-](/img/structure/B597254.png)
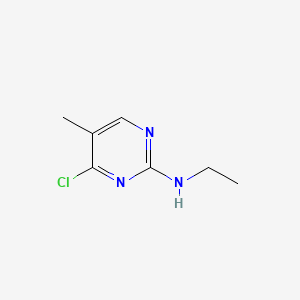
![4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B597257.png)
